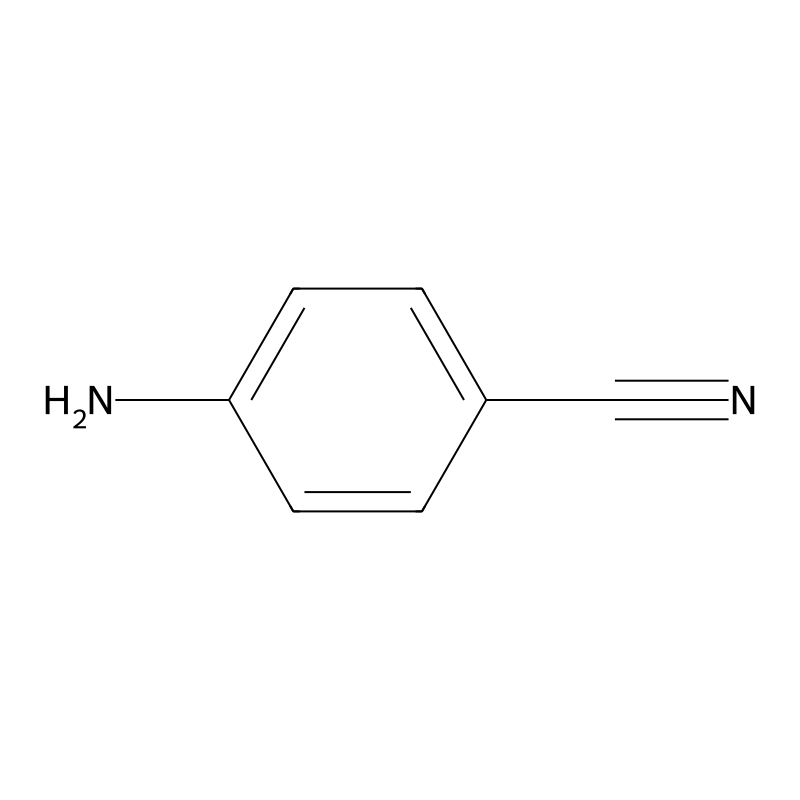4-Aminobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Derivatization Reagent in Analytical Chemistry
4-ABN can be used as a derivatization reagent in capillary zone electrophoresis (CZE) for the analysis of aldoses, ketoses, and uronic acids. These are types of carbohydrates that can be difficult to separate and analyze directly using CZE. By derivatizing them with 4-ABN, they become more easily separated and identified. [Source: A study published in the Journal of Chromatography A: ]
Synthesis of Functional Materials
-ABN is a valuable building block for the synthesis of various functional materials. For example, it can be used to prepare:
- Methacrylic monomers containing azobenzene structures: These light-sensitive molecules have potential applications in optical devices and sensors. [Source: A study published in European Polymer Journal: ]
- Polythiophenes containing an azobenzene moiety in the side chain: These conductive polymers are being explored for use in organic electronics and solar cells. [Source: A study published in Macromolecules: ]
4-Aminobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 118.14 g/mol. It is also known by several other names, including p-aminobenzonitrile, p-cyanoaniline, and 1-amino-4-cyanobenzene. The compound features an amino group () and a cyano group () attached to a benzene ring, specifically at the para position relative to each other. This structural arrangement contributes to its unique chemical properties and reactivity .
- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
- Hydrogenation: Under certain conditions, the nitrile group can be reduced to an amine through hydrogenation, yielding 4-aminobenzenamine.
- Deprotonation: The compound can lose a proton from the amino group, forming a corresponding anion, which may participate in further reactions .
Research indicates that 4-aminobenzonitrile exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential roles in:
- Antimicrobial Activity: Some studies suggest that derivatives of 4-aminobenzonitrile possess antibacterial properties.
- Anticancer Properties: Investigations into its effects on cancer cell lines have shown promise for potential therapeutic applications.
- Enzyme Inhibition: The compound may inhibit certain enzymes, impacting metabolic pathways .
Several methods have been developed for synthesizing 4-aminobenzonitrile:
- Nitration followed by Reduction:
- Nitrate benzene to form nitrobenzene.
- Reduce nitrobenzene to aniline and then react with cyanogen bromide.
- Direct Amination:
- React benzonitrile with ammonia or an amine under high temperature and pressure conditions.
- Reactions of Halogenated Aromatics:
4-Aminobenzonitrile finds applications across various fields:
- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
- Analytical Chemistry: Employed as a derivatization reagent in capillary zone electrophoresis for analyzing carbohydrates and other biomolecules.
- Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties .
Interaction studies involving 4-aminobenzonitrile focus on its behavior in biological systems and its interactions with various receptors or enzymes. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific biological targets.
- Spectroscopic Methods: To analyze binding affinities and conformational changes upon interaction with biomolecules.
- Kinetic Studies: To assess the rate of reaction between 4-aminobenzonitrile and potential substrates or inhibitors .
Several compounds share structural similarities with 4-aminobenzonitrile, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzonitrile | Lacks amino group; primarily used as a solvent. | |
| Aniline | Contains only an amino group; used in dye synthesis. | |
| p-Cyanophenol | Contains a hydroxyl group instead of an amino group; used in pharmaceuticals. | |
| 2-Aminobenzonitrile | Amino group at ortho position; different reactivity profile compared to para isomer. |
Uniqueness of 4-Aminobenzonitrile:
The presence of both the amino and cyano groups at the para position makes 4-aminobenzonitrile particularly versatile in synthetic chemistry and biological applications, distinguishing it from other similar compounds that lack one of these functional groups or have different positional isomers .
XLogP3
Melting Point
UNII
GHS Hazard Statements
H301 (87.69%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (18.46%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (89.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (13.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (10.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








